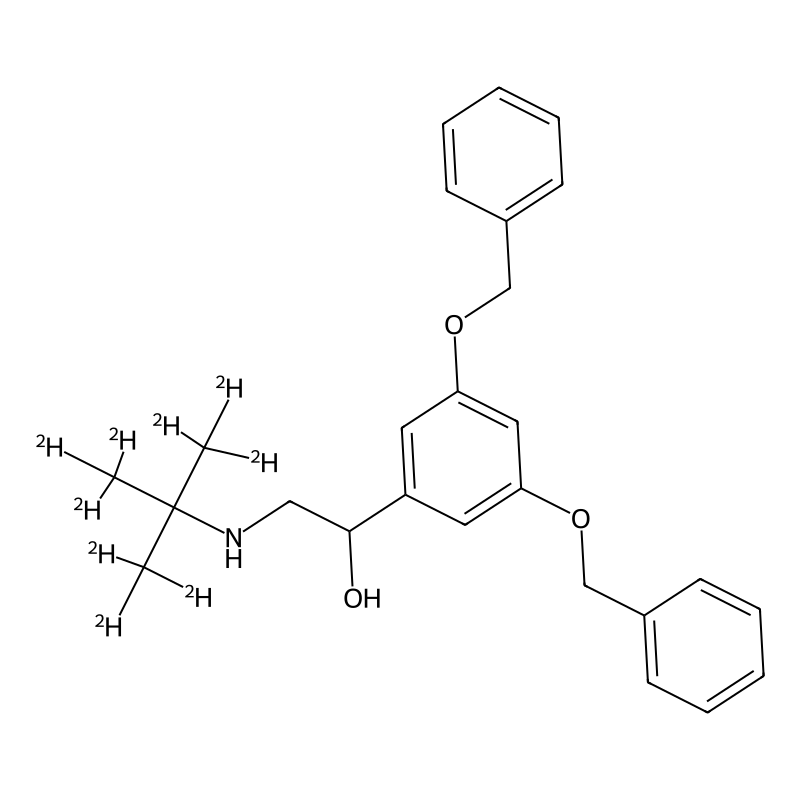

Terbutaline-d9 3,5-Dibenzyl Ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Applications in Isotope-Labeled Terbutaline Studies

Terbutaline-d9 3,5-Dibenzyl Ether serves as a key intermediate in the synthesis of isotope-labeled Terbutaline, a medication used to treat respiratory conditions like asthma. Replacing nine hydrogen atoms with deuterium (heavy hydrogen) in the Terbutaline molecule creates this isotope-labeled version. This process allows scientists to trace the movement, metabolism, and elimination of the drug within the body through a technique called mass spectrometry.

Studies utilizing isotope-labeled Terbutaline provide valuable insights into the drug's:

- Pharmacokinetics: This refers to the absorption, distribution, metabolism, and excretion of the drug in the body. By measuring the levels of labeled Terbutaline and its metabolites in blood, urine, and other tissues, researchers can gain a deeper understanding of how the drug behaves in the body. Source: [Application of deuterium labeling in pharmacokinetic studies: ]

- Metabolism: Isotope labeling allows scientists to identify the specific pathways by which Terbutaline is broken down in the body. This information is crucial for understanding potential drug interactions and the development of new, more effective medications. Source: [Stable Isotope Labeling: A Guide to Design and Applications in Chemical and Biological Research: ]

Potential Applications in Studying Drug-Receptor Interactions

Terbutaline-d9 3,5-Dibenzyl Ether, due to its close structural similarity to Terbutaline, holds potential applications in studying drug-receptor interactions at the molecular level. By incorporating deuterium atoms into specific positions of the molecule, scientists can probe the binding interactions between Terbutaline and its target receptors using techniques like nuclear magnetic resonance (NMR) spectroscopy. This information can aid in:

- Understanding drug efficacy: Studying how Terbutaline interacts with its receptors can help elucidate the mechanisms by which it produces its therapeutic effects. Source: [Nuclear magnetic resonance spectroscopy in drug discovery: ]

- Developing new drugs: Insights gained from studying drug-receptor interactions can inform the design and development of novel drugs with improved efficacy and fewer side effects. Source: [Structure-based drug design: ]

Terbutaline-d9 3,5-Dibenzyl Ether is a stable isotope-labeled derivative of Terbutaline, a well-known beta-2 adrenergic agonist primarily used as a bronchodilator. The molecular formula of this compound is C26H22D9NO3, with a molecular weight of 414.58 g/mol. The presence of deuterium atoms (denoted by "d9") enhances its utility in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics. This compound serves as a reference standard in analytical chemistry, allowing for precise tracking and quantification in various biological and chemical studies .

Terbutaline-d9 3,5-Dibenzyl Ether itself is not expected to have any biological activity. Its significance lies in its role as a precursor to isotopically labeled terbutaline. Once the dibenzyl ether groups are removed, the resulting terbutaline-d9 retains the ability to activate beta-2 adrenergic receptors, similar to the unlabeled terbutaline, but with the advantage of being distinguishable for research purposes [].

- Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

- Substitution: Nucleophilic substitution reactions may replace functional groups with other substituents .

These reactions are significant for understanding the compound's behavior in various chemical environments and its potential transformations during biological processes.

As a beta-2 adrenergic agonist, Terbutaline-d9 3,5-Dibenzyl Ether mimics the action of Terbutaline by binding to beta-2 adrenergic receptors located on smooth muscle cells. This interaction activates adenylate cyclase, leading to an increase in cyclic AMP levels. The elevated cyclic AMP results in relaxation of smooth muscle cells, particularly within the bronchi, thereby facilitating bronchodilation. Its stable isotope labeling allows researchers to study its metabolic pathways and enzyme kinetics with high precision .

The synthesis of Terbutaline-d9 3,5-Dibenzyl Ether typically involves several key steps:

- Protection of Hydroxyl Groups: Initial protection of hydroxyl groups is necessary to prevent unwanted reactions during subsequent steps.

- Deuterium Exchange Reactions: The incorporation of deuterium atoms is achieved through exchange reactions, often using deuterated solvents and catalysts.

- Deprotection Steps: After deuterium incorporation, the protective groups are removed to yield the final product.

In industrial settings, these methods are scaled up while maintaining stringent quality control to ensure isotopic enrichment and purity .

Terbutaline-d9 3,5-Dibenzyl Ether has several applications across different fields:

- Analytical Chemistry: Used as a reference standard for studying reaction mechanisms and isotope effects.

- Biological Research: Employed in metabolic studies to track drug metabolism and enzymatic activity.

- Pharmacokinetics: Aids in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of Terbutaline.

- Pharmaceutical Industry: Utilized in quality control processes for analytical method validation .

Studies involving Terbutaline-d9 3,5-Dibenzyl Ether focus on its interactions with various biological systems and other compounds. Its stable isotope labeling allows researchers to monitor how the compound behaves in vivo and how it interacts with enzymes or transport proteins involved in drug metabolism. Such studies are crucial for optimizing therapeutic formulations and understanding potential drug-drug interactions .

Several compounds exhibit similar properties or mechanisms of action to Terbutaline-d9 3,5-Dibenzyl Ether:

| Compound Name | Description | Unique Features |

|---|---|---|

| Terbutaline | Parent compound; used as a bronchodilator | Widely used clinically without isotopic labeling |

| Albuterol | Another beta-2 adrenergic agonist | Shorter duration of action compared to Terbutaline |

| Salmeterol | Long-acting beta-2 adrenergic agonist | Used for chronic asthma management |

| Formoterol | Long-acting beta-2 agonist with rapid onset | Effective for both maintenance and rescue therapy |

Uniqueness: The primary uniqueness of Terbutaline-d9 3,5-Dibenzyl Ether lies in its stable isotope label (deuterium), which facilitates precise tracking in research applications. This feature distinguishes it from other similar compounds that lack isotopic labeling, thereby enhancing its value in pharmacokinetic studies and metabolic tracking .